Immunoproteasome Selectivity: ONX‑0914 vs. Constitutive Proteasome Subunits
ONX‑0914 selectively inhibits the LMP7 (β5i) subunit of the immunoproteasome with IC50 values of 65 nM (mouse) and 73 nM (human), while showing significantly weaker activity against the constitutive proteasome β5 subunit (IC50 = 0.92 μM mouse, 1.04 μM human) [1]. This represents a >10‑fold selectivity window, confirming minimal cross‑reactivity with the constitutive proteasome.
| Evidence Dimension | IC50 for LMP7 (β5i) vs. constitutive β5 subunit |
|---|---|
| Target Compound Data | LMP7 IC50 = 65 nM (mouse), 73 nM (human); β5 IC50 = 0.92 μM (mouse), 1.04 μM (human) |
| Comparator Or Baseline | Constitutive proteasome β5 subunit (same assay system) |
| Quantified Difference | >10-fold selectivity for LMP7 over β5 |
| Conditions | Cell‑free proteasome activity assay using purified mouse and human proteasomes |
Why This Matters
This selectivity enables researchers to inhibit immunoproteasome‑mediated antigen processing and cytokine production without disrupting essential constitutive proteasome functions, a critical differentiator for in vivo studies and therapeutic target validation.
- [1] Anjiechem. ONX-0914 TFA technical datasheet. Accessed 2026-04-17. View Source
